molecular formula C7H16N2 B2380667 2,2,5-Trimethylpiperazine CAS No. 139139-56-3

2,2,5-Trimethylpiperazine

Cat. No.: B2380667
CAS No.: 139139-56-3
M. Wt: 128.219
InChI Key: BHUBBXYEMNDWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5-Trimethylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions The presence of three methyl groups at the 2, 2, and 5 positions distinguishes this compound from other piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethylpiperazine typically involves the alkylation of piperazine with appropriate methylating agents. One common method is the reaction of piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality. Industrial methods may also incorporate catalytic processes to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions: 2,2,5-Trimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where halogenated compounds or alkylating agents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

2,2,5-Trimethylpiperazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethylpiperazine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

  • 2,3,5-Trimethylpiperazine
  • 2,2,6-Trimethylpiperazine
  • 2,3,5-Trimethylpyrazine

Comparison:

  • 2,3,5-Trimethylpiperazine: Similar in structure but differs in the position of the methyl groups. This difference can lead to variations in chemical reactivity and biological activity.
  • 2,2,6-Trimethylpiperazine: Another isomer with methyl groups at different positions, affecting its physical and chemical properties.
  • 2,3,5-Trimethylpyrazine: Although not a piperazine, it shares a similar molecular formula. It is used primarily in the food industry as a flavoring agent.

Uniqueness: 2,2,5-Trimethylpiperazine’s unique arrangement of methyl groups at the 2, 2, and 5 positions imparts distinct chemical and physical properties, making it suitable for specific applications that other isomers may not fulfill.

Properties

IUPAC Name

2,2,5-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-9-7(2,3)5-8-6/h6,8-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUBBXYEMNDWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In this example, a sample of 2,2,5-trimethylpiperazine was prepared by substantially following the procedure set forth in Example II. However, in this example, 120 g of crude N-(2'-hydroxypropyl)-2-amino-2-methyl-1-propanol, 90 g of water, 60 g of a Ni-Cu-Cr catalyst, and 102 g of ammonia were charged. GLC analysis showed that a 48% yield of 2,2,5-trimethylpiperazine was obtained with 55% dialkanolamine conversion.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni Cu Cr
Quantity
60 g
Type
catalyst
Reaction Step Three
Name
Quantity
90 g
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.